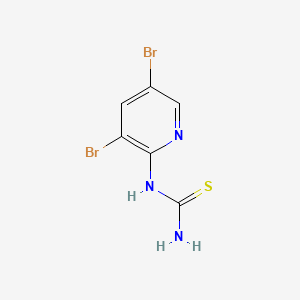

1-(3,5-Dibromopyridin-2-yl)thiourea

Description

Properties

IUPAC Name |

(3,5-dibromopyridin-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N3S/c7-3-1-4(8)5(10-2-3)11-6(9)12/h1-2H,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMYCSKDDBMLSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)NC(=S)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis of 1-(3,5-Dibromopyridin-2-yl)thiourea

The most common approach to synthesizing this compound involves a direct reaction between an amino-substituted pyridine (B92270) precursor and a thiocarbonyl source. This method is favored for its straightforward nature and amenability to optimization.

Reaction Pathways and Mechanism Elucidation

The formation of this compound is typically achieved through the reaction of 3,5-dibromo-2-aminopyridine with a suitable thiocarbonylating agent. One established pathway involves the use of thiocyanamide in tetrahydrofuran (B95107) (THF), catalyzed by benzoyl chloride. smolecule.com The reaction proceeds via a nucleophilic addition mechanism where the exocyclic amino group of the pyridine precursor attacks the electrophilic carbon of an in-situ generated isothiocyanate intermediate. smolecule.com Subsequent hydrolysis with sodium hydroxide (B78521) yields the final thiourea (B124793) product. smolecule.com

The proposed mechanism involves the following key steps:

Formation of an Isothiocyanate Intermediate: In many synthetic protocols, an isothiocyanate is either used directly or generated in situ. For instance, the reaction of an acid chloride with ammonium (B1175870) or potassium thiocyanate (B1210189) produces an acyl isothiocyanate. mdpi.comnih.gov

Nucleophilic Attack: The primary amine of 3,5-dibromo-2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). smolecule.com This step forms a new carbon-nitrogen bond.

Proton Transfer: A proton transfer from the attacking nitrogen to the nitrogen of the isothiocyanate group results in the formation of the stable thiourea linkage.

Spectroscopic analysis, including ¹H-NMR and IR, is crucial for confirming the structure of the final product, with characteristic signals indicating the presence of N-H and C-Br bonds. smolecule.com

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Researchers have investigated various parameters to maximize product yields. For the reaction of 3,5-dibromo-2-aminopyridine with thiocyanamide, optimal conditions have been reported as a 12-hour reaction at 25°C, which results in an isolated yield of 78%.

The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to significantly improve yields in the synthesis of related N-acyl thiourea derivatives. mdpi.comnih.gov In one study, the yield of an N-acyl thiourea improved from 41% to 76% with the addition of TBAB, which facilitates the reaction between the acid chloride and the thiocyanate salt. mdpi.comnih.gov Temperature control is another critical factor; for example, maintaining temperatures between 70 °C and 80 °C has been found to be crucial for maximizing yields in some thiourea syntheses. smolecule.com

| Parameter | Condition | Yield | Reference |

| Reaction Time | 12 hours | 78% | |

| Temperature | 25°C | 78% | |

| Catalyst | Benzoyl Chloride | 78% | |

| Phase-Transfer Catalyst | TBAB (in related synthesis) | 76% (improved from 41%) | mdpi.comnih.gov |

| Optimized Temperature | 70-80°C (in some thiourea syntheses) | - | smolecule.com |

Role of Precursors: 3,5-Dibromo-2-aminopyridine and Isothiocyanate Reagents

The selection of appropriate precursors is fundamental to the successful synthesis of this compound.

3,5-Dibromo-2-aminopyridine: This compound serves as the essential backbone, providing the substituted pyridine ring and the primary amine group necessary for the formation of the thiourea linkage. The bromine atoms at the 3 and 5 positions are key features of the target molecule and can be important for its subsequent reactivity or biological activity. smolecule.com 3,5-Dibromo-2-aminopyridine itself can be synthesized from pyridine through a series of reactions including N-oxidation, nitration, and substitution. google.com

Isothiocyanate Reagents: Isothiocyanates (R-N=C=S) are highly reactive intermediates that are commonly used in the synthesis of thioureas. semanticscholar.org They can be generated in situ from the reaction of primary amines with carbon disulfide or through the use of thiophosgene (B130339) and its surrogates. mdpi.com In the context of acyl thiourea synthesis, acyl isothiocyanates are often prepared by reacting an acyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate. mdpi.comnih.govksu.edu.tr The choice of the isothiocyanate reagent allows for the introduction of various substituents on the other nitrogen atom of the thiourea group, enabling the synthesis of a wide range of derivatives.

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound can be modified to create a library of analogues with potentially diverse chemical and biological properties. These modifications typically involve substitution at the N-H groups or alterations to the aromatic pyridine ring.

N-Substitution and Aromatic Ring Modification Strategies

N-Substitution: The thiourea moiety contains two N-H groups that can be functionalized. N-acylation is a common strategy, leading to the formation of N-acylthioureas. These derivatives are synthesized by reacting the parent thiourea with an acyl chloride or by condensing an in-situ generated acyl isothiocyanate with an amine. mdpi.comnih.gov For example, N-((3,5-dibromopyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide has been synthesized with a 63% yield. mdpi.com This approach allows for the introduction of a wide variety of substituents, which can significantly alter the molecule's properties.

Aromatic Ring Modification: The dibromopyridine ring can also be a site for further chemical transformations. The bromine atoms can be replaced or used in cross-coupling reactions to introduce new functional groups. For instance, the intermediate 3,5-dibromopyridine (B18299) can undergo substitution reactions with mercaptans followed by borylation as part of a multi-step synthesis to create more complex pyridine-core analogues. nih.govbiorxiv.org Such modifications can be used to explore structure-activity relationships in medicinal chemistry programs.

Multicomponent Reaction Approaches for Thiourea Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.gov These reactions are highly efficient and atom-economical.

Several MCRs have been developed for the synthesis of thiourea-containing scaffolds. The Biginelli reaction, a well-known MCR, can utilize thiourea as one of its components to produce dihydropyrimidinethiones. mdpi.com This reaction typically involves the condensation of an aldehyde, a β-ketoester, and thiourea under acidic conditions. mdpi.com

More recent developments in MCRs for thiourea synthesis include continuous-flow processes. nih.gov A multicomponent reaction of isocyanides, amines, and an aqueous polysulfide solution has been developed for the continuous-flow synthesis of a wide range of thioureas. nih.gov One-pot procedures are also prevalent, such as the synthesis of pyrimidine-5-carbonitrile derivatives from a 1,3-bifunctional synthon, an aldehyde, and thiourea. researchgate.net These MCR approaches offer efficient and versatile routes to diverse thiourea-based heterocyclic scaffolds, which can be analogous in structure to derivatives of this compound. semanticscholar.orgresearchgate.net

Green Chemistry Principles in Thiourea Synthesis

The move towards environmentally sustainable chemical processes has prominently influenced the synthesis of thiourea derivatives. Green chemistry principles are increasingly being adopted to minimize hazardous substances and waste.

Key green strategies in thiourea synthesis include:

Microwave-Assisted Synthesis: This technique significantly shortens reaction times, often from hours to minutes, and improves product yields when compared to conventional heating methods. nih.govukm.my Many syntheses can be performed under solvent-free conditions, which reduces the reliance on volatile organic compounds. unesp.brscispace.com

Ultrasonic-Assisted Synthesis: The use of ultrasound, or sonochemistry, is another energy-efficient method that can accelerate reaction rates and enhance yields. arabjchem.orgnih.govnih.gov This technique has been successfully applied to the synthesis of various thiourea derivatives, offering a rapid and eco-friendly alternative. arabjchem.orgnih.gov

Catalysis: Catalysts are fundamental to green chemistry, enabling reactions to occur under milder conditions and with greater selectivity, thereby reducing byproducts. d-nb.inforsc.orgchemrxiv.org The development of reusable catalysts, such as silica-supported tungstosilicic acid, further enhances the environmental credentials of these synthetic routes. mdpi.com

Alternative Solvents: Efforts have been made to replace hazardous organic solvents with greener alternatives like water or cyrene, a bio-based solvent. derpharmachemica.comnih.govnih.gov These approaches not only reduce environmental impact but can also simplify product purification.

Exploration of this compound as a Synthetic Intermediate

The structure of this compound, which combines a reactive thiourea group with a dibrominated pyridine ring, makes it a valuable precursor for a wide range of organic molecules.

Cyclization Reactions and Heterocycle Formation (e.g., Thiazoles)

A significant application of this compound is its use in cyclization reactions to form heterocyclic compounds, particularly thiazole (B1198619) derivatives. chemhelpasap.com The Hantzsch thiazole synthesis, a classic method, involves the reaction of a thiourea with an α-haloketone to form the thiazole ring. scispace.commdpi.comchemhelpasap.com

This reaction is initiated by the nucleophilic sulfur of the thiourea attacking the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the final thiazole product. chemhelpasap.com This methodology provides a direct route to substituted 2-aminothiazoles, which are of interest in medicinal chemistry.

Interactive Table 1: Synthesis of Thiazole Derivatives from this compound

| Reactant 1 | Reactant 2 (α-haloketone) | Product (Thiazole Derivative) |

| This compound | Chloroacetone | N-(3,5-dibromopyridin-2-yl)-4-methylthiazol-2-amine |

| This compound | 2-Bromoacetophenone | N-(3,5-dibromopyridin-2-yl)-4-phenylthiazol-2-amine |

| This compound | 3-Bromopentan-2,4-dione | N-(3,5-dibromopyridin-2-yl)-4,5-dimethylthiazol-2-amine |

Coupling Reactions and Complex Ligand Architectures

The two bromine atoms on the pyridine ring of this compound are key functional groups for elaboration through various transition metal-catalyzed cross-coupling reactions. scilit.comresearchgate.netacs.orgnih.gov These reactions, including the Suzuki, Sonogashira, and Negishi couplings, enable the formation of new carbon-carbon bonds, allowing for the synthesis of complex molecules. acs.orgnih.gov

The Suzuki-Miyaura coupling, for instance, reacts the dibromopyridine moiety with an organoboron compound, typically in the presence of a palladium catalyst, to introduce new aryl or alkyl groups. researchgate.netacs.orgresearchgate.net This method is highly versatile and allows for precise control over the final molecular architecture. Such reactions are instrumental in creating sophisticated ligands for coordination chemistry or materials science. acs.orgnih.gov

Interactive Table 2: Coupling Reactions of this compound

| Coupling Reaction | Reactant 2 | Catalyst System | Product Example |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / Ligand | 1-(3,5-Diphenylpyridin-2-yl)thiourea |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 1-(3,5-Bis(phenylethynyl)pyridin-2-yl)thiourea |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 1-(3,5-Divinylpyridin-2-yl)thiourea |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. For 1-(3,5-Dibromopyridin-2-yl)thiourea, various NMR experiments are employed to map its proton and carbon frameworks.

¹H NMR Spectral Analysis for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. The spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

For this compound, one would expect to observe distinct signals corresponding to the protons on the pyridine (B92270) ring and the N-H protons of the thiourea (B124793) moiety. The two protons on the pyridine ring are in different chemical environments and should appear as distinct signals, with their splitting patterns revealing their coupling to each other. The protons of the -NH and -NH₂ groups of the thiourea functionality would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Despite a thorough review of available scientific literature, specific experimental ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for the isolated compound this compound could not be located.

¹³C NMR Spectral Analysis for Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic, carbonyl-like).

In the ¹³C NMR spectrum of this compound, signals would be expected for the five carbon atoms of the dibromopyridine ring and one for the thiocarbonyl (C=S) carbon. The carbons attached to bromine atoms (C3 and C5) and the carbon attached to the thiourea group (C2) would exhibit characteristic chemical shifts influenced by the electronegativity of the substituents. The thiocarbonyl carbon typically resonates at a significantly downfield chemical shift, often in the range of 180-200 ppm.

Detailed experimental ¹³C NMR spectral data for this compound are not available in the reviewed literature.

Advanced Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY) identifies protons that are spin-coupled to each other, typically over two or three bonds. For this compound, a COSY spectrum would definitively show the coupling between the H4 and H6 protons on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. This experiment would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pyridine ring.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC could show correlations from the pyridine protons to the thiocarbonyl carbon, confirming the connectivity of the two main structural units.

Specific experimental data from COSY, HSQC, or HMBC experiments for this compound could not be found in the surveyed scientific databases.

Vibrational Spectroscopy Methodologies

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is an effective tool for identifying the presence of specific functional groups.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the thiourea group, typically in the region of 3100-3400 cm⁻¹. The C=S (thiocarbonyl) stretching vibration, which is a key indicator of the thiourea moiety, usually appears in the fingerprint region of the spectrum. Other expected signals include C-N stretching, and vibrations associated with the substituted pyridine ring, such as C=C and C=N stretching, and C-H bending. Aromatic C-Br vibrations are generally observed at lower frequencies, often near 600 cm⁻¹. smolecule.com

While general ranges for characteristic absorptions are known, specific, high-resolution FT-IR spectral data with peak assignments for this compound are not detailed in the available literature.

Raman Spectroscopy Applications

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FT-IR. However, it is based on a different physical principle (inelastic scattering of photons) and is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR.

For this compound, Raman spectroscopy could be particularly useful for identifying the C=S stretching vibration, which often gives a strong Raman signal. The symmetric vibrations of the pyridine ring and the C-Br stretching vibrations would also be expected to be Raman active. This technique can also be valuable in studying polymorphism, as different crystalline forms of a compound will produce distinct Raman spectra.

A review of the scientific literature did not yield any studies utilizing Raman spectroscopy for the characterization of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the fragmentation pathways of "this compound". The molecular formula of this compound is C₆H₅Br₂N₃S. smolecule.com Electron ionization mass spectrometry (EI-MS) is a common technique used to analyze thiourea derivatives. tsijournals.comresearchgate.netsapub.org

In the mass spectrum of a related compound, 3,5-dibromopyridine (B18299), the molecular ion peak is observed at m/z 237, with other significant peaks at m/z 239 and 50. nih.gov For thiourea itself, the mass spectrum shows characteristic peaks that help in its identification. nist.gov The fragmentation of thiourea derivatives often involves the cleavage of bonds adjacent to the thiocarbonyl group and the pyridine ring. libretexts.org The presence of two bromine atoms in "this compound" will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with M, M+2, and M+4 peaks, due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation patterns of thiourea derivatives can be complex, often involving rearrangements and the loss of small neutral molecules. tsijournals.commiamioh.edu For instance, the fragmentation of related heterocyclic thioureas can involve the loss of the thiourea side chain or fragmentation of the heterocyclic ring itself. researchgate.netsapub.org Analysis of the fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the atoms within the molecule. lcms.cz

A detailed mass spectral analysis of "this compound" would involve identifying the molecular ion peak to confirm its molecular weight and analyzing the major fragment ions to understand its stability and decomposition pathways under electron impact.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Supramolecular Structures

Growing single crystals of sufficient quality is a prerequisite for SC-XRD analysis. A common method for growing single crystals of organic compounds like thiourea derivatives is slow evaporation from a suitable solvent. iosrjournals.org The choice of solvent is crucial and can influence the resulting crystal polymorph. For example, different polymorphs of 1-(4-methylpyridin-2-yl)thiourea were obtained by recrystallization from methanol (B129727) and a solution in CDCl₃. researchgate.net The supersaturation method is another technique that has been successfully used to grow crystals of related heterocyclic compounds. nih.gov The process typically involves dissolving the compound in a solvent or a mixture of solvents at an elevated temperature and then allowing the solution to cool slowly, or allowing the solvent to evaporate over time, leading to the formation of well-ordered crystals. mdpi.com

Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection. rsc.org X-ray diffraction data are typically collected at a low temperature, such as 173 K, to minimize thermal vibrations of the atoms and improve the quality of the data. rsc.org A modern diffractometer equipped with a CCD detector and using Mo-Kα or Cu-Kα radiation is commonly employed. iosrjournals.orgrsc.org

The collected diffraction data are then processed, which includes data reduction and cell refinement. rsc.org The crystal structure is solved using direct methods and refined using full-matrix least-squares techniques. rsc.org Software packages such as SHELXS and SHELXL are widely used for structure solution and refinement. rsc.org The positions of non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms may be located in the difference Fourier map or placed in idealized positions. rsc.org

The refined crystal structure provides precise measurements of all bond lengths, bond angles, and torsional angles within the "this compound" molecule. washington.eduresearchgate.net These parameters are crucial for understanding the molecular geometry. For instance, in related thiourea derivatives, the C=S bond length is a key indicator of the thiourea group's electronic environment. The planarity of the pyridine ring and the thiourea moiety, as well as the dihedral angle between them, are important structural features. nih.gov For example, in 1-(4-methylpyridin-2-yl)thiourea, the thiourea group was found to be tilted from the plane of the pyridine ring. researchgate.net Intramolecular hydrogen bonds, such as between the N-H of the thiourea group and the pyridine nitrogen, can significantly influence the conformation, often leading to the formation of a pseudo-ring structure. buu.ac.th

Table 1: Representative Bond Lengths and Angles for Thiourea Derivatives

| Bond/Angle | Representative Value |

| C=S | ~1.68 Å |

| C-N (thiourea) | ~1.33 - 1.38 Å |

| N-C-N (thiourea) | ~115 - 118° |

| C-S-C | Not Applicable |

| C-N-C (pyridine-thiourea) | ~131° |

| Note: These are general, representative values for thiourea derivatives and may vary for the specific compound. |

Beyond the individual molecular structure, SC-XRD reveals how molecules of "this compound" are arranged in the crystal lattice. acs.org This packing is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. buu.ac.thakademisains.gov.my Thiourea derivatives are well-known for forming robust hydrogen-bonding networks. wm.edu The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom and the nitrogen atoms of the pyridine ring can act as hydrogen bond acceptors. akademisains.gov.my

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.chuu.nl The resulting spectrum provides information about the energy levels of the molecular orbitals. azooptics.com

For "this compound," the UV-Vis spectrum is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. azooptics.com The pyridine ring and the thiourea group are both chromophores. The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the pyridine ring and the C=S double bond. uzh.ch The n→π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (e.g., on the sulfur or nitrogen atoms) to a π* antibonding orbital. azooptics.com

The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and the solvent used. utoronto.ca The extent of conjugation in the molecule significantly influences the energy of the electronic transitions. utoronto.ca In related copper(II) complexes with thiourea derivatives, absorption bands in the UV-Vis region were attributed to metal-to-ligand and ligand-to-ligand charge transfer, as well as π→π* transitions. researchgate.netresearchgate.net The study of the UV-Vis spectrum of "this compound" can provide valuable insights into its electronic structure and conjugation effects. azooptics.com

Table 2: Expected UV-Vis Absorption Regions for "this compound"

| Transition Type | Expected Wavelength Region (nm) | Chromophore |

| π→π | 200 - 400 | Pyridine ring, C=S |

| n→π | 300 - 500 | C=S, Pyridine N |

| Note: These are general expected regions and the exact λmax values would need to be determined experimentally. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This method provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which is then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of a newly synthesized compound like this compound.

For this compound, the molecular formula is established as C₆H₅Br₂N₃S. Based on this formula, the theoretical elemental composition can be precisely calculated. Scientific studies involving the synthesis and characterization of this compound report the experimental findings from elemental analysis, which are then juxtaposed with the calculated values to ascertain the successful formation of the target molecule.

Research findings have demonstrated a strong correlation between the experimentally determined and theoretically calculated elemental percentages for this compound. ubc.ca The close agreement in these values serves as robust evidence for the compound's compositional integrity. ubc.ca

The table below presents the detailed research findings from the elemental analysis of this compound.

| Element | Theoretical % (Calculated) | Experimental % (Found) |

| Carbon (C) | 23.17 | 23.28 |

| Hydrogen (H) | 1.62 | 1.78 |

| Nitrogen (N) | 13.51 | 13.23 |

| Data sourced from a study on functional polythiophenes, where the compound was synthesized as an intermediate. ubc.ca |

This level of concordance between the calculated and found values falls within acceptable experimental error margins, thereby verifying the molecular formula and confirming the successful synthesis of this compound. ubc.ca

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations

DFT has become a important tool in quantum chemistry for studying the electronic structure of many-body systems. It is used to predict a wide array of molecular properties with a good balance of accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For thiourea (B124793) and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G, are employed to find the ground-state optimized structure. scispace.com The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. scispace.com The stability of the molecule is inherently linked to its optimized geometry; a lower total energy corresponds to a more stable structure. Studies on similar thiourea derivatives have shown that intramolecular hydrogen bonding, for instance between an N-H group and a nearby atom, can significantly stabilize the molecular conformation. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. oaji.netmdpi.com For thiourea derivatives, the HOMO-LUMO gap can be influenced by substituents on the aromatic rings. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ = -χ).

These descriptors provide a quantitative measure of the molecule's tendency to react with other chemical species. For instance, a high electrophilicity index indicates a strong capacity to act as an electrophile.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.5 |

| Chemical Softness (S) | 0.2 |

| Electrophilicity Index (ω) | 3.2 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green and yellow areas represent regions of neutral or near-neutral potential. For a molecule like 1-(3,5-Dibromopyridin-2-yl)thiourea, the MEP map would likely show negative potential around the sulfur and nitrogen atoms of the thiourea group, identifying them as potential sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atoms of the amine groups would exhibit positive potential.

Computational vibrational analysis is a powerful technique for interpreting and assigning experimental FT-IR and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. vasp.at These calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net Studies on similar pyridine (B92270) derivatives have shown excellent agreement between the calculated and observed spectra, aiding in the definitive assignment of vibrational modes. nih.gov For this compound, key vibrational modes would include the N-H stretching and bending, C=S stretching, and various pyridine ring vibrations.

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Thiourea Derivative (Note: The following values are hypothetical and for illustrative purposes only.)

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3430 | N-H stretching |

| ν(C=C) | 1610 | 1600 | Pyridine ring stretching |

| δ(N-H) | 1550 | 1545 | N-H bending |

| ν(C=S) | 1150 | 1145 | Thiourea C=S stretching |

| ν(C-Br) | 680 | 675 | C-Br stretching |

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within the DFT framework. The calculated chemical shifts are typically referenced to a standard compound like Tetramethylsilane (TMS). Comparing the predicted NMR spectra with experimental data can aid in the structural elucidation of the compound. utm.my While specific predicted values for this compound are not available, the chemical shifts would be influenced by the electron-withdrawing bromine atoms and the thiourea group, leading to characteristic shifts for the pyridine ring protons and carbons.

UV-Vis Absorption Spectra Simulations

The electronic absorption spectra of such compounds are typically characterized by transitions occurring in the UV-Vis region. asianpubs.org These transitions are generally assigned to π → π* and n → π* electronic excitations within the aromatic pyridine ring and the thiourea moiety. For instance, in substituted chalcones, which also possess conjugated systems, absorption maxima are observed due to these transitions. asianpubs.org

Simulations for analogous compounds are often performed using various functionals, such as B3LYP and CAM-B3LYP, with basis sets like 6-311++G(d,p). rsc.orgresearchgate.net The choice of functional and the inclusion of a solvent model, like the Polarizable Continuum Model (PCM), are crucial for obtaining results that correlate well with experimental data. beilstein-journals.org For example, in the study of 3-amino-4-(Boc-amino)pyridine, TD-DFT calculations were used to simulate the UV-Vis spectrum in both the gas phase and in methanol (B129727). researchgate.net The predicted spectra can help in assigning the observed experimental absorption bands to specific electronic transitions. The process involves calculating the vertical excitation energies and oscillator strengths for the lowest singlet excited states. gaussian.com These calculated values can then be used to generate a theoretical spectrum.

For thiourea derivatives, the electronic transitions are influenced by the substituents on the phenyl and pyridyl rings. The presence of bromine atoms, being electron-withdrawing, and the thiourea group, which can act as both a hydrogen bond donor and acceptor, will significantly influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the absorption wavelengths.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions, including the formation and decomposition of thiourea derivatives.

The synthesis of thiourea derivatives often involves the reaction of an amine with an isothiocyanate. Computational studies can model this reaction pathway, identifying the transition state (TS) and calculating the associated activation energy (Ea). For instance, in the nitro-Michael reaction catalyzed by a guanidine-thiourea organocatalyst, DFT calculations (B3PW91/6-31G(d)) were used to map the potential energy surface and locate the transition states. beilstein-journals.org The activation barriers for different pathways can be compared to determine the most likely reaction mechanism. beilstein-journals.org

The thermal decomposition of thiourea has also been investigated, with studies determining the apparent activation energy and other kinetic parameters. acs.org While specific data for this compound is not available, the methodologies employed are transferable. The activation energy for the decomposition of a related p-hydroxybenzaldehyde-thiourea-ethylene glycol terpolymer was found to be 1.5405 kJ/mol. researchgate.net In another study on thiourea-formaldehyde-phenol resin, the activation energies for the curing reaction were calculated, indicating the reactivity of the system. scispace.com These studies highlight the use of computational methods to understand the energy requirements of chemical processes.

Thiourea derivatives, particularly those with a 2-aminopyridine (B139424) moiety, can exhibit both rotational isomerism (conformers) and tautomerism. The thiourea group has a significant rotational barrier around the C-N bonds due to the partial double bond character arising from n-π conjugation. msu.edu This can lead to the existence of different stable conformers, such as syn-syn, syn-anti, and anti-anti conformations, which can be investigated using DFT calculations. acs.org For some N,N'-disubstituted ureas and thioureas, four preferential low-energy conformations are expected. researchgate.net The relative energies of these conformers can be calculated, and the barriers to their interconversion can be determined by locating the corresponding transition states. mdpi.com For example, DFT studies on 4-azido-N-phenylmaleimide showed a rotational barrier of 0.17 eV between its isomers. chemrxiv.org

Tautomerism is another important aspect. The 2-aminopyridine part of the molecule can exist in equilibrium with its imino tautomer. Similarly, the thiourea moiety can exhibit thione-thiol tautomerism. Quantum chemical calculations can predict the relative stabilities of these different tautomeric forms. psu.edu For the related 2-pyridinethiol/2-pyridinethione system, computational studies have shown that while the thiol form is more stable in the gas phase, the thione tautomer is favored in solution due to its larger dipole moment. nih.gov The intramolecular transition state for this tautomerization was found to be significantly high in energy, suggesting that the process is likely facilitated by intermolecular interactions or solvent molecules. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational flexibility of molecules and the influence of the solvent environment. acs.org For thiourea derivatives, MD simulations can provide insights into the dynamic behavior of the molecule in solution, including the stability of different conformers and the nature of solute-solvent interactions. acs.orgnih.gov

MD simulations of thiourea derivatives in aqueous solution have shown that the solvent plays a crucial role in the stability and dynamics of the molecule. unipi.it Water molecules can form hydrogen bonds with the N-H and C=S groups of the thiourea moiety, influencing its conformational preferences. researchgate.net In a study on isosteviol-based thioureas, MD simulations were used to analyze the conformational changes of the ligands within the binding pocket of an enzyme. nih.gov These simulations revealed that some derivatives adopt a single stable conformation, while others are more flexible. nih.gov

The explicit inclusion of solvent molecules in simulations is often crucial for accurately modeling the behavior of solutes. unipi.it The interactions between the solute and solvent can affect the potential energy surface and the barriers to conformational changes. In a study of diphenylthiourea derivatives, DFT-MD simulations were used to show that both the conformation of the thiourea and its interaction with the solvent environment give rise to distinct features in the infrared spectra. acs.org

Investigations of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. acs.org The NLO properties of molecules like this compound can be investigated computationally using DFT methods. rsc.org

The key NLO parameters, such as the first hyperpolarizability (β) and the second hyperpolarizability (γ), can be calculated using quantum chemical methods. niscpr.res.inresearchgate.net For a molecule to have a large β value, it typically needs to have a significant change in dipole moment upon electronic excitation. The presence of the electron-donating thiourea group and the electron-withdrawing brominated pyridine ring in this compound suggests that it could possess NLO activity.

Computational studies on similar organic compounds have shown that the choice of DFT functional is important for accurately predicting NLO properties. researchgate.net Long-range corrected functionals like CAM-B3LYP are often used for this purpose. niscpr.res.in The solvent can also have a significant effect on NLO properties, and calculations are often performed in different solvent environments to account for this. researchgate.net For example, a study on unsymmetrical acyl thiourea derivatives calculated the average static γ amplitudes to be in the range of 27.30 × 10⁻³⁶ to 102.91 × 10⁻³⁶ esu, indicating their potential as third-order NLO materials. acs.org The introduction of bromine atoms into an aromatic system has also been shown to influence the NLO properties. researchgate.net

Below is a table summarizing representative calculated NLO properties for some organic molecules, illustrating the range of values that can be expected.

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) | Second Hyperpolarizability (γ) (x 10⁻³⁶ esu) | Reference |

| Urea (B33335) (reference) | Various | ~4.6 | ~0.37 | - | dntb.gov.ua |

| 4-nitroaniline | Various | ~6.3 | ~9.2 | - | dntb.gov.ua |

| Methyl 2-(3-benzoylthioureido)benzoate (MBTB) | DFT | - | - | 102.91 | acs.org |

| 3-(2,5-difluorophenyl) pyridine | DFT | - | 6.317 | 4.314 | dntb.gov.ua |

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. akademisains.gov.my By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface, one can identify the types and relative importance of different intermolecular contacts. nih.gov

For thiourea derivatives, Hirshfeld surface analysis has been used to study the contributions of various interactions, such as N-H···S, N-H···O, C-H···π, and π-π stacking, to the crystal packing. akademisains.gov.myrsc.orgiucr.org The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. akademisains.gov.my

In the crystal structure of this compound, one would expect to see significant contributions from several types of interactions. The bromine atoms can participate in halogen bonding (Br···N, Br···S, Br···Br) and other van der Waals interactions. The N-H groups of the thiourea moiety are strong hydrogen bond donors, likely forming N-H···S or N-H···N hydrogen bonds with neighboring molecules. The pyridine ring can participate in C-H···π and π-π stacking interactions.

A quantitative analysis of the fingerprint plot allows for the decomposition of the Hirshfeld surface into the percentage contributions from different types of contacts. For example, in a study of 1-(adamantane-1-carbonyl)-3-substituted-phenyl thioureas, H···H contacts were found to make the largest contribution to the crystal packing. rsc.org In another study of a Zn(II) complex with 3-aminopyridine (B143674) and thiocyanate (B1210189), the main interactions were found to be S-H, H-H, C-H, and N-H contacts. scirp.org

The following table presents a hypothetical breakdown of intermolecular contacts for a substituted thiourea derivative, based on published data for similar compounds, to illustrate the type of information that can be obtained from Hirshfeld surface analysis. scirp.orgekb.eg

| Intermolecular Contact | Contribution (%) |

| H···H | 40-50 |

| C···H/H···C | 15-25 |

| Br···H/H···Br | 10-20 |

| S···H/H···S | 5-15 |

| N···H/H···N | 5-10 |

| Br···Br | <5 |

| C···C (π-π stacking) | <5 |

This quantitative analysis of intermolecular interactions is crucial for understanding the solid-state properties of the material and for crystal engineering. rsc.org

Coordination Chemistry and Metallosupramolecular Architectures

Synthesis of Metal Complexes with Transition Metals (e.g., Cu, Ni, Co, Pd, Pt, Au, Ag)

The synthesis of metal complexes using pyridyl thiourea (B124793) ligands is well-documented, employing standard coordination chemistry techniques. Typically, these syntheses involve the reaction of a metal salt (e.g., chloride, perchlorate, or acetate (B1210297) salts of the desired metal) with the ligand in a suitable solvent such as ethanol, methanol (B129727), or acetone. rsc.orgrsc.org The reaction stoichiometry and conditions can be controlled to isolate complexes with different coordination numbers and geometries. For instance, studies on the versatile reaction system of N-benzoyl-N′-(2-pyridyl)thiourea with copper(II) chloride showed that controlling the relative concentration of the reactants allowed for the systematic isolation of a Cu(II) polynuclear complex, a Cu(I) mononuclear complex, and a Cu(II) dinuclear complex. rsc.orgpsu.edu

A wide range of transition metals have been successfully complexed with thiourea derivatives, including:

Copper (Cu): Both Cu(I) and Cu(II) complexes are common. The reaction with Cu(II) can sometimes lead to a redox reaction where Cu(II) is reduced to Cu(I) by the thiourea ligand. rsc.orgpsu.edu

Palladium (Pd) and Platinum (Pt): These metals readily form square planar complexes with thiourea ligands, often involving N,S-chelation. researchgate.netrsc.orgnih.gov

Nickel (Ni) and Cobalt (Co): These metals form complexes with various geometries, including tetrahedral and octahedral. ksu.edu.trcdnsciencepub.com

Silver (Ag) and Gold (Au): As soft metals, they have a high affinity for the sulfur donor of the thiourea ligand. waikato.ac.nzoup.com

The stoichiometry of metal complexes with thiourea-based ligands can vary, with common metal-to-ligand ratios being 1:1, 1:2, and 1:3. rsc.orgtandfonline.com For example, in the reaction of N,N′-bis(2-pyridinyl)thiourea with Cu(I) and Zn(II) perchlorates, 1:2 complexes of the type [M(Ligand)₂]ⁿ⁺ were formed. tandfonline.com In other systems, such as with N-benzoyl-N′-(2-pyridyl)thiourea and CuCl₂, complexes with 1:1 ([CuLCl₂]₂) and 1:2 ([CuL₂Cl]) stoichiometries were isolated. rsc.org

The stability of complexes with divalent first-row transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ksu.edu.tr However, exceptions can occur depending on the specific ligand and the coordination geometry adopted. The stability is also influenced by the chelate effect; polydentate ligands like 1-(3,5-Dibromopyridin-2-yl)thiourea, which can form stable five- or six-membered chelate rings, tend to form more stable complexes than those derived from analogous monodentate ligands. nih.gov

The final coordination geometry and stereochemistry of the metal complexes are dictated by a combination of factors, including the electronic configuration and preferred coordination number of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions.

Metal Ion: Different metal ions favor different geometries. For example, Pd(II) and Pt(II) strongly prefer a square planar geometry, whereas Zn(II) and Cu(I) are commonly found in tetrahedral environments. rsc.orgtandfonline.com Ni(II) is particularly flexible, with tetrahedral, square planar, and octahedral complexes all being plausible and sometimes existing in equilibrium. cdnsciencepub.com

Ligand Properties: The steric bulk of substituents on the ligand can influence the coordination mode and geometry. waikato.ac.nz The electronic nature of the ligand, including its ability to exist in different tautomeric forms (thione vs. thiol), can also direct the stereochemistry. It has been shown that the thione tautomer can promote a trans-arrangement of ligands in a square-planar complex, while the thiol form favors a cis-position. dntb.gov.ua

Reaction Conditions: As seen with the CuCl₂ and N-benzoyl-N′-(2-pyridyl)thiourea system, variables such as solvent and the order of addition of reactants can lead to completely different products, including complexes with different metal oxidation states and nuclearities. rsc.org

For this compound, coordination to a metal like Pd(II) would likely result in a square planar complex with the ligand acting as an N,S-bidentate chelator. With Cu(I) or Zn(II), a tetrahedral complex of the type [M(Ligand)₂]ⁿ⁺ would be expected, where two ligands coordinate to the metal center. tandfonline.com

Structural Analysis of Coordination Compounds

The definitive characterization of the structure of coordination compounds relies heavily on single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Structural analyses of related pyridyl thiourea complexes have revealed diverse and interesting features. For instance, the crystal structure of [Cu(BPT)₂]ClO₄, where BPT is N,N′-bis(2-pyridinyl)thiourea, shows the copper(I) center in a distorted tetrahedral geometry, coordinated by two nitrogen atoms and two sulfur atoms from two separate ligand molecules. tandfonline.com In a dinuclear copper(II) complex with N-benzoyl-N′-(2-pyridyl)thiourea, {[CuLCl₂]₂}, two copper centers are bridged by two sulfur atoms from the thiourea ligands. rsc.org

A key structural feature in many acylthiourea and related complexes is the formation of an intramolecular hydrogen bond between the N-H proton of the thiourea and an acceptor atom (like a carbonyl oxygen or pyridyl nitrogen), which results in a stable six-membered pseudo-ring. cardiff.ac.uk This interaction helps to rigidify the ligand conformation.

The table below presents representative crystallographic data for a complex containing a related bromopyridinyl thiourea ligand, illustrating the type of structural information obtained from X-ray diffraction studies.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| [Cu(BPT)₂]ClO₄ | C₂₂H₁₈ClCuN₈O₄S₂ | Triclinic | P-1 | 10.162 | 14.483 | 9.496 | 105.80 | 106.94 | 82.71 | tandfonline.com |

| Zn(BPT)₂₂ | C₂₂H₁₈Cl₂N₈O₈S₂Zn | Monoclinic | C2/c | 15.15 | 6.299 | 30.16 | 90 | 93.49 | 90 | tandfonline.com |

| {[Cu(L)Cl₂]₂}* | C₂₆H₂₀Cl₄Cu₂N₆O₂S₂ | Triclinic | P-1 | 8.243 | 11.233 | 11.458 | 63.66 | 71.39 | 71.21 | rsc.org |

| Note: L represents the N-benzoyl-N′-(2-pyridyl)thiourea ligand. |

Crystallographic Studies of Metal Complexes

While specific crystallographic data for metal complexes of this compound are not prominently detailed in available literature, extensive studies on closely related N-pyridylthiourea derivatives provide significant insight into expected coordination modes and structural geometries. For instance, studies on N-((5-bromopyridin-2-yl)carbamothioyl) derivatives complexed with cobalt(II), nickel(II), and copper(II) have been successfully synthesized and characterized. ksu.edu.trnih.gov The ligands themselves, such as N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (HL1) and N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide (HL2), have been shown to crystallize in monoclinic and orthorhombic systems, respectively, indicating a predisposition for ordered solid-state arrangements. nih.gov

Analysis of analogous thiourea-metal complexes reveals common coordination patterns. In many cases, the thiourea ligand coordinates in a bidentate fashion through the sulfur atom and a deprotonated nitrogen atom, forming a four-membered chelate ring. researchgate.net For example, silver complexes with phosphine-containing thiourea ligands have been shown to adopt a distorted tetrahedral geometry, with the silver atom chelated by two thiourea ligands. mdpi.comunizar.es Similarly, binuclear copper(II) complexes with ligands like 1-(5-bromopyridin-2-yl)-3-phenylthiourea have been synthesized, showcasing the bridging potential of the thiourea moiety. researchgate.net In other instances, particularly with bulky substituents, thiourea ligands can act in a monodentate fashion through the sulfur atom, leading to tricoordinate metal centers, as seen in some copper(I) and silver(I) halide complexes. mdpi.com

Table 1: Crystallographic Data for Representative Thiourea-Metal Complexes

| Complex/Ligand | Metal Ion | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| N-((5-Bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (Ligand) | - | Monoclinic | P2₁/c | - | nih.gov |

| N-((5-Bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide (Ligand) | - | Orthorhombic | P2₁/n | - | nih.gov |

| [Ag(T2)₂(OTf)] (T2 = phosphino-thiourea) | Ag(I) | Not specified | Not specified | Distorted tetrahedral geometry; Ag-S bond lengths ~2.67-2.70 Å | mdpi.com |

| [CuClL₂] (L = bulky thiourea) | Cu(I) | Monoclinic | P2₁/c | Tricoordinate metal center; intramolecular hydrogen bonding | mdpi.com |

| [AgClL₂] (L = bulky thiourea) | Ag(I) | Not specified | Not specified | First structurally characterized tricoordinate monomeric Ag(I) halide with thiourea | mdpi.com |

Spectroscopic Characterization of Complex Formation

Spectroscopic techniques are fundamental in confirming the coordination of the this compound ligand to a metal center. Fourier-transform infrared (FT-IR) and UV-visible (UV-Vis) spectroscopy are particularly informative. ksu.edu.tr

Upon complexation, the IR spectrum shows characteristic shifts in the vibrational frequencies of the thiourea group. The N-H stretching vibrations, typically observed as two distinct bands, can shift or broaden upon coordination or deprotonation. researchgate.net The disappearance of an N-H stretching peak can indicate ligand deprotonation upon forming a complex. researchgate.net A key indicator of coordination is the shift in the ν(C=S) stretching vibration. In free 1,3-diphenylthiourea, this peak appears around 1243 cm⁻¹; upon complexation with metals like copper, cadmium, or cobalt, this frequency has been observed to shift to lower wavenumbers (e.g., 1028-1205 cm⁻¹), confirming the involvement of the sulfur atom in bonding. utm.my

UV-Vis spectroscopy also provides clear evidence of complex formation. While the free ligand exhibits absorptions corresponding to π–π* transitions within the aromatic rings, the spectrum of the metal complex often displays new, lower-energy absorption bands. utm.mylibretexts.org These new bands are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, which are a hallmark of coordination complex formation. For example, in complexes of 1,3-diphenylthiourea, the ligand's π–π* transition at 238 nm shifts upon coordination, and new MLCT bands appear in the visible region (429-701 nm). utm.my

Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool. The chemical shifts of the N-H protons are particularly sensitive to the electronic environment and can show significant changes upon complexation. utm.my In the case of diamagnetic complexes, coordination to a metal center can cause downfield shifts in the signals of nearby protons. mdpi.com

Table 2: Spectroscopic Shifts Upon Thiourea Complexation

| Spectroscopic Technique | Moiety | Typical Shift in Free Ligand | Typical Shift in Metal Complex | Implication | Reference |

|---|---|---|---|---|---|

| FT-IR | ν(C=S) | ~1243 cm⁻¹ | 1028-1205 cm⁻¹ (shift to lower frequency) | S-atom coordination to metal | utm.my |

| FT-IR | ν(N-H) | Two distinct bands | Shift, broadening, or disappearance of bands | N-atom involvement in coordination/deprotonation | researchgate.netresearchgate.net |

| UV-Vis | π–π* | ~238 nm | Shift to longer wavelength (e.g., 253-266 nm) | Perturbation of ligand's electronic system | utm.my |

| UV-Vis | - | Not present | New bands in visible region (e.g., 429-701 nm) | Metal-to-Ligand Charge Transfer (MLCT) | utm.my |

Intermolecular Interactions in Metal-Thiourea Complexes

Directed Hydrogen Bonding Networks in Crystalline Complexes

Hydrogen bonding is a dominant force in the crystal engineering of thiourea-containing compounds. psu.edu The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom and the pyridine (B92270) nitrogen are effective acceptors. This donor-acceptor pairing facilitates the formation of robust and predictable supramolecular synthons. psu.edu

In the solid state, N,N'-disubstituted thioureas commonly form centrosymmetric dimers through a pair of intermolecular N–H⋯S hydrogen bonds. mdpi.comrsc.org These dimers can then act as building blocks, further assembling into layered networks. psu.edu In addition to these primary interactions, intramolecular hydrogen bonds, such as N–H⋯O in acylthioureas or N–H⋯X (where X is a halide), are frequently observed within the metal complex itself, contributing to the stability of the coordination sphere. mdpi.comrsc.org The nature and directionality of these hydrogen bonds are crucial for controlling the self-assembly of molecules in the crystalline state. nih.gov

π-π Stacking and Anion-π Interactions in Coordination Polymers

Beyond hydrogen bonding, π-π stacking and anion-π interactions play a significant role in organizing the metal complexes into higher-order structures, particularly in coordination polymers. The electron-deficient pyridine ring of the this compound ligand is well-suited for such interactions.

π-π stacking interactions occur between the aromatic rings of adjacent ligands. In coordination polymers, these interactions can link chains or layers, with typical centroid-to-centroid distances of 3.5 to 3.9 Å. mdpi.comd-nb.info The antiparallel orientation of the π-systems, often synergized by coordination to the metal center, can lead to significant dimerization energies, which are crucial for stabilizing the crystal packing. nih.gov

Research into Catalytic Applications of Metal-Thiourea Complexes

The unique electronic and structural features of metal complexes incorporating this compound make them intriguing candidates for homogeneous catalysis. The design of such catalysts hinges on fundamental principles of organometallic chemistry.

Design Principles for Homogeneous Catalysts

The design of an effective homogeneous catalyst is a multi-faceted challenge that involves tailoring the ligand to control the reactivity of the metal center. uib.noepfl.ch The ligand influences the catalyst's activity, selectivity, and stability through both steric and electronic effects. mdpi.com

Organocatalytic Applications of Thiourea Frameworks

Asymmetric Organocatalysis with Chiral Thiourea (B124793) Analogues

Rational Design of Chiral Thiourea Scaffolds

The efficacy of thiourea derivatives as organocatalysts stems from their ability to act as potent hydrogen-bond donors, activating electrophilic substrates through non-covalent interactions. nih.govwikipedia.org This interaction mimics the function of a Lewis acid but under milder, often metal-free conditions. The rational design of chiral thiourea scaffolds is a cornerstone of asymmetric organocatalysis, aiming to create catalysts with high efficiency and stereoselectivity. nih.gov

A key design principle involves modulating the acidity of the thiourea N-H protons. Attaching electron-withdrawing groups (EWGs) to the aryl substituents of the thiourea significantly increases their hydrogen-bond donor strength. d-nb.info The 3,5-bis(trifluoromethyl)phenyl group is a well-established and highly effective moiety for this purpose. d-nb.info In the context of 1-(3,5-Dibromopyridin-2-yl)thiourea , the two bromine atoms on the pyridine (B92270) ring serve as EWGs, which would theoretically enhance the acidity of the thiourea protons and its capacity for electrophile activation.

Modern catalyst design frequently incorporates a second functional group to create bifunctional catalysts. These catalysts can simultaneously activate both the nucleophile and the electrophile, often leading to superior reactivity and stereocontrol. jst.go.jp A common strategy is to append a basic moiety, such as a tertiary amine or a pyridine nitrogen, to the chiral scaffold. nih.govmdpi.com The pyridine nitrogen in This compound could potentially act as a Lewis base or Brønsted base, engaging in a secondary interaction with the substrate or another reagent. For instance, chiral thioureas derived from (S)-1-(2-pyridyl)ethylamine have been synthesized and explored as organocatalysts, where the pyridyl nitrogen is expected to influence the catalyst's physicochemical and coordination properties. mdpi.comresearchgate.net

The development of new chiral scaffolds is an ongoing effort. Axially chiral styrene-based thiourea tertiary amine catalysts have been rationally designed, offering multiple chiral elements and activating groups for enhanced stereocontrol in cyclization reactions. nih.gov Similarly, enantiopure planar-chiral thioureas derived from [2.2]paracyclophane have been synthesized as potential hydrogen-bond donors for asymmetric catalysis. thieme-connect.de These innovative designs highlight the modularity and tunability of thiourea catalysts, where a scaffold like the 3,5-dibromopyridine (B18299) could be integrated into more complex chiral architectures.

Selected Organic Transformations Mediated by Thiourea Catalysis

Thiourea-based organocatalysts have proven effective in a wide array of organic reactions, facilitating the formation of both carbon-carbon and carbon-heteroatom bonds. Their mechanism of action typically involves the activation of an electrophile through hydrogen bonding to the thiourea N-H protons.

Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. wiley-vch.de Organocatalytic versions often employ chiral catalysts to achieve high enantioselectivity. Thiourea catalysts activate the dienophile, lowering its LUMO energy and accelerating the reaction. d-nb.info For example, bifunctional thiourea catalysts have been successfully used in asymmetric Diels-Alder reactions of 3-vinylindoles with maleimides, where the thiourea moiety activates the maleimide (B117702) while a basic group on the catalyst interacts with the indole's N-H group. wiley-vch.de While no specific examples using This compound are reported, its hydrogen-bonding capacity suggests potential applicability in activating dienophiles in such cycloadditions.

Baylis-Hillman Reaction: The Morita-Baylis-Hillman (MBH) reaction couples an activated alkene with an aldehyde to form a densely functionalized allylic alcohol. nih.govnih.gov The reaction is notoriously slow, but its rate and enantioselectivity can be improved by using co-catalysts. Chiral thioureas have been paired with nucleophilic catalysts (e.g., DABCO, DMAP) to achieve enantioselective MBH reactions. nih.govnih.gov The proposed mechanism involves the thiourea stabilizing key intermediates through hydrogen bonding. nih.govnih.gov In some systems, the pyridyl group itself can act as a Lewis base catalyst. For instance, (S)-3-(N-isopropyl-N-3-pyridinyl-aminomethyl) BINOL was found to be an efficient catalyst for the MBH reaction. nih.gov This dual-role potential makes scaffolds like pyridyl-thioureas interesting candidates for further development in MBH catalysis.

Table 1: Examples of Thiourea-Catalyzed Carbon-Carbon Bond Forming Reactions (Illustrative)

| Reaction | Catalyst Type | Substrates | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Diels-Alder | Bifunctional Amine-Thiourea | 3-Vinylindole, N-Phenylmaleimide | Fused Heterocycle | 95 | 94 | wiley-vch.de |

| Baylis-Hillman | Chiral Bis-Thiourea | Benzaldehyde, Methyl Acrylate | Allylic Alcohol | 95 | 92 | nih.gov |

Amination: The enantioselective α-amination of carbonyl compounds is a direct route to chiral α-amino acids and their derivatives. Bifunctional thiourea catalysts have been instrumental in this area. For instance, a polymer-supported chiral thiourea with a pyridyl nucleus has been successfully employed in the enantioselective α-amination of 3-aryl-substituted oxindoles, creating a quaternary stereocenter with good yields and enantioselectivity. rsc.org The catalyst activates the electrophilic azodicarboxylate reagent via hydrogen bonding while the basic amine on the catalyst deprotonates the oxindole, generating the nucleophile. A BINAM-based bis-thiourea catalyst has also been developed for the asymmetric aza-Henry reaction of N-Boc imines with nitroalkanes, where the catalyst is proposed to activate both reaction components simultaneously through hydrogen bonding. nih.gov

Acetalization: Acetalization and related reactions, such as glycosylation and pyranulation, are fundamental for the synthesis of carbohydrates and other natural products. Thiourea organocatalysts have been shown to promote these transformations. nih.gov Mechanistic studies on the pyranylation of alcohols catalyzed by a cationic thiourea revealed two possible pathways: a dual hydrogen bond activation of the electrophile or a Brønsted acid catalysis pathway where the thiourea protonates the substrate to form an oxocarbenium intermediate. nih.govresearchgate.net This demonstrates the versatility of thioureas in activating substrates for C-O bond formation.

Table 2: Examples of Thiourea-Catalyzed Carbon-Heteroatom Bond Forming Reactions (Illustrative)

| Reaction | Catalyst Type | Substrates | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| α-Amination | Pyridyl-Thiourea on Polymer | 3-Phenyloxindole, DIAD | α-Amino-oxindole | 99 | 85 | rsc.org |

| aza-Henry | BINAM-Bis-Thiourea | N-Boc-imine, Nitromethane | β-Nitroamine | 83 | 86 | nih.gov |

Mechanistic Investigations of Organocatalytic Cycles (Computational and Experimental)

Understanding the mechanism of organocatalytic cycles is crucial for catalyst optimization and the development of new reactions. A combination of computational and experimental techniques is typically employed to elucidate the intricate non-covalent interactions that govern thiourea catalysis.

Experimental Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying catalyst-substrate interactions. 31P NMR analysis of thiourea complexes with phosphine (B1218219) oxides can be used to quantify the hydrogen-bond donor ability of different thioureas. d-nb.info Techniques like Diffusion-Ordered Spectroscopy (DOSY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) can provide insights into the formation of catalyst-substrate complexes in solution. scielo.org.mx Kinetic studies, including the determination of reaction orders and kinetic isotope effects (KIEs), are essential for identifying the rate-determining step and the species involved in the transition state. nih.govresearchgate.net For example, a combined experimental and computational study of a cationic thiourea catalyst in pyranylation reactions used 13C KIEs and deuterated labeling studies to distinguish between a concerted dual hydrogen-bond activation and a stepwise Brønsted acid-catalyzed pathway. nih.govresearchgate.net

Computational Studies: Density Functional Theory (DFT) calculations have become indispensable for modeling organocatalytic reactions. researchgate.net They allow for the visualization of transition states, the calculation of activation energies, and the rationalization of observed stereoselectivities. researchgate.net For example, DFT calculations have been used to understand how electron-withdrawing groups on the thiourea's aryl ring enhance selectivity through stronger hydrogen bonding. researchgate.net In bifunctional systems, computations can model the cooperative effects of the thiourea and the basic group, explaining how they work in concert to activate both the electrophile and the nucleophile. Studies on pyridyl-thioureas have investigated the complex hydrogen-bonding networks they form, which can involve both intramolecular N-H···N(pyridyl) bonds and intermolecular N-H···S bonds, leading to various supramolecular assemblies that can influence catalytic activity. researchgate.netwm.edu These computational models provide a deep understanding that guides the rational design of more efficient catalysts. nih.gov

Advanced Materials Research and Sensor Development

Supramolecular Assembly and Crystal Engineering for Functional Materials

The precise arrangement of molecules in the solid state is paramount for dictating the macroscopic properties of a material. For 1-(3,5-Dibromopyridin-2-yl)thiourea, supramolecular assembly and crystal engineering offer pathways to construct functional materials with desired architectures.

Control of Solid-State Architecture through Directed Interactions

The solid-state architecture of thiourea (B124793) derivatives is largely governed by a network of non-covalent interactions, with hydrogen bonding playing a primary role. In the case of this compound, the thiourea group's N-H protons act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the nitrogen atom of the pyridine (B92270) ring can serve as hydrogen bond acceptors. This donor-acceptor capability allows for the formation of robust and directional intermolecular hydrogen bonds, leading to well-defined supramolecular structures such as dimers, chains, and sheets. mersin.edu.tr

The pyridine ring itself introduces further possibilities for directed interactions. The nitrogen atom can participate in N-H···N hydrogen bonds, a common motif in pyridyl-thiourea structures that often leads to the formation of polymeric zigzag tapes or cyclic dimers. researchgate.net Additionally, the bromine atoms on the pyridine ring can engage in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can be a powerful tool for controlling crystal packing. The interplay of these various interactions—hydrogen bonding, halogen bonding, and π-π stacking from the aromatic pyridine ring—provides a rich landscape for the rational design of solid-state architectures.

Table 1: Key Intermolecular Interactions in Pyridyl-Thiourea Derivatives

| Interaction Type | Donor | Acceptor | Typical Supramolecular Motif |

| Hydrogen Bond | N-H (Thiourea) | S=C (Thiourea) | Dimer, Chain |

| Hydrogen Bond | N-H (Thiourea) | N (Pyridine) | Dimer, Zigzag Chain |

| Halogen Bond | C-Br | Lewis Base (e.g., N, S, O) | Controlled Crystal Packing |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Layered Structures |

This table is generated based on known interactions in similar compounds.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science as different polymorphs can exhibit vastly different physical and chemical properties. Thiourea derivatives are known to exhibit polymorphism due to the flexibility of the thiourea group and the possibility of different hydrogen bonding patterns. researchgate.net For this compound, variations in crystallization conditions such as solvent, temperature, and saturation level could lead to the formation of different polymorphs, each with a unique solid-state architecture.

Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates, is also a possibility. The nature of the solvent can influence the supramolecular assembly by participating in the hydrogen-bonding network or by acting as a template around which the solute molecules organize. The study of polymorphism and pseudopolymorphism in this compound is crucial for understanding its material properties and for ensuring the reproducibility of its performance in various applications.

Chemical Sensing and Recognition Methodologies

The design of synthetic receptors for the selective recognition of ions is a cornerstone of supramolecular chemistry with applications in environmental monitoring, medical diagnostics, and industrial process control. The structural attributes of this compound make it a promising candidate for the development of chemical sensors.

Design of Thiourea-Based Receptors for Anion and Cation Recognition

Thiourea-based receptors are particularly well-suited for anion recognition due to the acidic nature of the N-H protons, which can form strong hydrogen bonds with anionic guests. nih.gov The acidity of these protons in this compound is expected to be enhanced by the electron-withdrawing nature of the two bromine atoms on the pyridine ring. This increased acidity would lead to stronger binding affinities for anions such as fluoride, acetate (B1210297), and dihydrogen phosphate. nih.govnih.gov The pyridine nitrogen can also play a role in anion binding, either through direct interaction or by influencing the conformation of the thiourea group.

While less common, the thiourea sulfur atom and the pyridine nitrogen could potentially act as binding sites for certain cations. The soft nature of the sulfur atom makes it a potential coordination site for soft metal ions, while the pyridine nitrogen can bind to a variety of metal cations.

Spectroscopic and Optical Response Mechanisms in Sensing

The binding of an anion or cation to this compound can be transduced into a measurable signal through various spectroscopic techniques. Upon anion binding via hydrogen bonding, changes in the electronic environment of the molecule can lead to shifts in its UV-visible absorption spectrum, providing a colorimetric response. nih.gov Similarly, the fluorescence properties of the molecule may be altered, leading to either quenching or enhancement of the emission signal.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions. The binding of an anion to the thiourea N-H protons would result in a downfield shift of their resonance signals in the ¹H NMR spectrum, providing direct evidence of the binding event and allowing for the determination of binding constants. nih.gov

Table 2: Potential Spectroscopic Responses of this compound upon Ion Binding

| Technique | Observable Change | Information Gained |

| UV-Visible Spectroscopy | Shift in absorption maxima, appearance of new bands | Binding event, colorimetric sensing |

| Fluorescence Spectroscopy | Quenching or enhancement of emission | Binding event, fluorometric sensing |

| ¹H NMR Spectroscopy | Downfield shift of N-H proton signals | Confirmation of hydrogen bonding, binding affinity |

This table outlines expected responses based on the behavior of similar thiourea-based sensors.

Research into Thiourea-Containing Polymeric Materials and Frameworks

The incorporation of functional monomers into polymeric structures is a widely used strategy to create materials with novel properties. Thiourea-containing polymers have been explored for various applications, including heavy metal ion sorption and as redox-active materials. mdpi.comnih.gov